molecular formula C15H11F3O3 B6286083 5-Methoxy-2-(3-trifluoromethylphenyl)benzoic acid CAS No. 926238-79-1

5-Methoxy-2-(3-trifluoromethylphenyl)benzoic acid

Cat. No.: B6286083
CAS No.: 926238-79-1
M. Wt: 296.24 g/mol
InChI Key: IVGNXKNJQKZNEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methoxy-2-(3-trifluoromethylphenyl)benzoic acid is a versatile chemical compound with diverse applications in various fields, including medical, environmental, and industrial research. Its unique properties make it ideal for various applications ranging from drug discovery to materials science.

Preparation Methods

The synthesis of 5-Methoxy-2-(3-trifluoromethylphenyl)benzoic acid typically involves several steps. One common method is the Suzuki–Miyaura cross-coupling reaction, which is widely applied for forming carbon–carbon bonds under mild and functional group tolerant reaction conditions . This method involves the use of boron reagents and palladium catalysts to couple aryl halides with aryl boronic acids.

Chemical Reactions Analysis

5-Methoxy-2-(3-trifluoromethylphenyl)benzoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

This compound has numerous scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it is studied for its potential therapeutic effects. In medicine, it is explored for its potential use in drug development. In industry, it is used in the production of materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Methoxy-2-(3-trifluoromethylphenyl)benzoic acid involves its interaction with specific molecular targets and pathways. The exact mechanism depends on the context in which the compound is used. For example, in drug development, it may interact with specific enzymes or receptors to exert its effects.

Comparison with Similar Compounds

5-Methoxy-2-(3-trifluoromethylphenyl)benzoic acid can be compared with other similar compounds, such as 4-Methyl-2-(trifluoromethyl)benzoic acid and 2-Methyl-5-(trifluoromethyl)benzoic acid . These compounds share similar structural features but differ in their specific properties and applications. The presence of the methoxy group in this compound makes it unique and influences its reactivity and applications.

Properties

IUPAC Name

5-methoxy-2-[3-(trifluoromethyl)phenyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11F3O3/c1-21-11-5-6-12(13(8-11)14(19)20)9-3-2-4-10(7-9)15(16,17)18/h2-8H,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVGNXKNJQKZNEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2=CC(=CC=C2)C(F)(F)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11F3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10588086
Record name 4-Methoxy-3'-(trifluoromethyl)[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10588086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

926238-79-1
Record name 4-Methoxy-3'-(trifluoromethyl)[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10588086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.